An In-Depth Technical Guide to the Solubility and Stability of [Ethyl(methyl)sulfamoyl]amine
An In-Depth Technical Guide to the Solubility and Stability of [Ethyl(methyl)sulfamoyl]amine
A Framework for the Characterization of Novel N-Substituted Sulfamoyl Amines
Abstract: The sulfamoyl amine functional group is a critical pharmacophore in a diverse range of therapeutic agents. Understanding the fundamental physicochemical properties of novel compounds containing this moiety is paramount for successful drug development. This guide provides a comprehensive framework for the detailed characterization of the aqueous solubility and chemical stability of the novel compound [Ethyl(methyl)sulfamoyl]amine, hereafter referred to as "Compound S." While specific experimental data for Compound S is not publicly available, this document synthesizes established principles and methodologies for analogous sulfonamide and sulfamide compounds to provide a robust, scientifically-grounded protocol for its evaluation. We detail the causality behind experimental choices, provide step-by-step protocols for solubility and stability assessment, and offer guidance on data interpretation to inform critical development decisions.
Section 1: Introduction and Foundational Principles
The sulfamoyl amine functional group, R-SO₂-NR'R'', is a cornerstone of medicinal chemistry, valued for its ability to act as a stable, non-classical isostere for carboxylic acids and phenols, and for its hydrogen bonding capabilities.[1] The specific substitution on the amine nitrogen, as in the case of [Ethyl(methyl)sulfamoyl]amine (Compound S), can significantly influence its physicochemical properties, including solubility and stability.[2] These two parameters are not merely checkboxes in a development plan; they are foundational pillars that dictate a compound's "developability," influencing everything from formulation design and bioavailability to storage requirements and shelf-life.
Low aqueous solubility can lead to poor absorption, high inter-patient variability, and challenges in developing intravenous formulations.[3] Concurrently, chemical instability can result in the loss of potency and the formation of potentially toxic degradation products.[4] Therefore, a thorough and early characterization of these attributes is a non-negotiable aspect of the drug development process.
This guide is structured to provide researchers with a logical and technically detailed workflow for assessing Compound S. We will first explore the multifaceted nature of solubility and its determination, followed by a rigorous examination of chemical stability through forced degradation studies, all grounded in internationally recognized guidelines.[5][6]
Section 2: Comprehensive Solubility Profiling
Solubility, the phenomenon of a solute dissolving in a solvent to give a homogeneous system, is a critical determinant of a drug's absorption. For oral drug candidates like Compound S, dissolution in the gastrointestinal (GI) tract is the rate-limiting step for absorption. We must consider both thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: The maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is the "true" solubility and is typically determined using the shake-flask method.[7]
-
Kinetic Solubility: The concentration of a compound at the moment a precipitate is first observed when adding a concentrated DMSO stock solution to an aqueous buffer. This high-throughput method is often used in early discovery for rapid screening.[8]
The Influence of pH on the Solubility of Compound S
The structure of Compound S contains an amine group, which is basic. The solubility of such compounds is often highly dependent on the pH of the solution.[9][10] In acidic environments, the amine group will be protonated, forming a charged species that is generally more water-soluble.[11] Conversely, at higher pH values, the compound will be in its neutral, less soluble form. Given the pH range of the human GI tract (pH 1.2 in the stomach to pH 6.8 in the intestine), understanding the pH-solubility profile is essential.[12][13]
Experimental Workflow for Solubility Determination
The following diagram outlines a comprehensive workflow for characterizing the solubility of Compound S.
Caption: Workflow for comprehensive solubility assessment of Compound S.
Protocol: Thermodynamic Solubility by Shake-Flask Method
This protocol is the gold standard for determining equilibrium solubility and should be performed in various physiologically relevant media.[14][15]
Objective: To determine the equilibrium solubility of Compound S in various aqueous and biorelevant media.
Materials:
-
Compound S (solid powder)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.6[12]
-
Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) media powders[16][17]
-
HPLC-grade water, acetonitrile, and relevant solvents
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm)
-
Calibrated HPLC-UV system
Procedure:
-
Preparation: Add an excess amount of solid Compound S to a series of vials (e.g., 2 mg per 1 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment.
-
Media Addition: Add 1 mL of each test medium (Water, PBS, SGF, FaSSIF, FeSSIF) to duplicate or triplicate vials.
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant, moderate speed at a controlled temperature (e.g., 25°C or 37°C). Allow the samples to shake for at least 24 hours to ensure equilibrium is reached.[7] Some guidelines suggest sampling at multiple time points (e.g., 24h and 48h) to confirm equilibrium.[15]
-
Separation: After equilibration, allow the vials to stand for a short period. Carefully remove the supernatant by either centrifuging the vials and drawing off the clear liquid or by filtering through a 0.22 µm syringe filter to remove all solid particles.
-
Quantification: Prepare a standard curve of Compound S in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the filtered supernatant and analyze by a validated HPLC-UV method to determine the concentration.[18]
-
Data Reporting: Report the solubility as the average concentration (e.g., in µg/mL or µM) for each medium.
Data Presentation: Solubility Profile of Compound S
Quantitative data should be summarized in a clear, comparative table.
| Medium | pH | Composition | Solubility at 25°C (µg/mL) | Solubility at 37°C (µg/mL) |
| Deionized Water | ~7.0 | - | [Experimental Value] | [Experimental Value] |
| PBS | 7.4 | Phosphate Buffer, Saline | [Experimental Value] | [Experimental Value] |
| SGF | 1.6 | Simulated Gastric Fluid[12] | [Experimental Value] | [Experimental Value] |
| FaSSIF | 6.5 | Fasted State Intestinal[16] | [Experimental Value] | [Experimental Value] |
| FeSSIF | 5.0 | Fed State Intestinal[19] | [Experimental Value] | [Experimental Value] |
Section 3: Chemical Stability and Degradation Pathway Analysis
Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[4] Forced degradation, or stress testing, is a critical component of this process. It involves intentionally degrading the compound under more extreme conditions than those used for long-term stability studies.[20]
The core objectives of forced degradation are:
-
To identify potential degradation products.
-
To elucidate degradation pathways.
-
To develop and validate a stability-indicating analytical method that can resolve the parent compound from all significant degradants.[21]
Predicted Degradation Pathways for a Sulfamoyl Amine
While the sulfamoyl amine group is relatively stable, it is not inert.[1] The most probable non-metabolic degradation pathway for compounds of this class is hydrolysis of the sulfur-nitrogen (S-N) bond, particularly under strongly acidic or basic conditions. Oxidation of the sulfur atom is also a possibility.
Caption: Hypothetical degradation pathways for Compound S.
Protocol: Forced Degradation Study
This protocol outlines a standard set of stress conditions as recommended by ICH guidelines.[5]
Objective: To identify the degradation products and pathways for Compound S under various stress conditions.
Materials:
-
Compound S
-
Solutions of HCl (0.1 M), NaOH (0.1 M), and H₂O₂ (3%)
-
HPLC-grade water and organic solvents
-
Photostability chamber (ICH Q1B compliant)
-
Temperature-controlled ovens/water baths
-
Validated HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare solutions of Compound S (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Expose the solutions to the following conditions in parallel. Include a control sample protected from stress at each time point.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Store at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Store at 60°C.
-
Oxidation: Add an equal volume of 3% H₂O₂. Store at room temperature.
-
Thermal: Store the solution at 60°C, protected from light.
-
Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or slow, adjust the stressor concentration or temperature.
-
Analysis: At each time point, neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradant masses.
-
Mass Balance: Calculate the mass balance at each time point. This is the sum of the assay value of the parent compound and the levels of all known and unknown degradation products. A good mass balance (95-105%) provides confidence that all major degradants have been detected.
Data Presentation: Forced Degradation Summary
| Stress Condition | % Degradation of Compound S | Number of Degradants Detected | Major Degradant(s) (Peak Area %) | Mass Balance (%) |
| 0.1 M HCl, 60°C, 24h | [Value] | [Value] | [Peak ID, % Area] | [Value] |
| 0.1 M NaOH, 60°C, 24h | [Value] | [Value] | [Peak ID, % Area] | [Value] |
| 3% H₂O₂, RT, 24h | [Value] | [Value] | [Peak ID, % Area] | [Value] |
| Thermal, 60°C, 24h | [Value] | [Value] | [Peak ID, % Area] | [Value] |
| Photolytic (ICH Q1B) | [Value] | [Value] | [Peak ID, % Area] | [Value] |
Section 4: Synthesis, Interpretation, and Next Steps
The data generated from these studies provide a holistic view of the physicochemical liabilities of Compound S.
-
Interpreting Solubility Data: If solubility is low (<10 µg/mL) in biorelevant media, this is a significant flag for potential bioavailability issues. The pH-solubility profile will guide formulation strategies. For a basic compound like Compound S, if solubility is high in SGF but low in FaSSIF, there is a risk of the drug precipitating upon transfer from the stomach to the intestine.[19] This might necessitate the development of an amorphous solid dispersion or other solubility-enhancing formulation.
-
Interpreting Stability Data: The forced degradation results are foundational. They identify the "Achilles' heel" of the molecule. If significant degradation is observed under hydrolytic conditions, the drug product will require protection from moisture. If it is photolabile, light-protective packaging will be mandatory. The identified degradants must be monitored in long-term stability studies, and if they exceed qualification thresholds, they may require toxicological assessment.
The self-validating nature of these protocols lies in their integrated approach. The stability-indicating method developed during forced degradation is the same method used to quantify concentration in solubility studies and to monitor long-term stability, ensuring consistency and reliability across the characterization package. The insights gained allow scientists to proactively mitigate risks, design robust formulations, and define appropriate storage conditions, ultimately accelerating the journey from a promising molecule to a viable drug product.
References
- Review of Analytical Methods for Sulfonamides. (1980).
- Two Stage Dissolution: FaSSGF→FaSSIF. Biorelevant.com.
- The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
- Shake-Flask Aqueous Solubility Assay. Enamine.
- Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides. (2017). Acta Chimica Slovenica.
- Synthesis and biological evaluation of sulfamoyl benzamide derivatives. (2023).
- ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
- Studies on sulfonamide degradation products.
- Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service.
- Solubility Testing – Shake Flask Method. BioAssay Systems.
- The Solubility of Various Sulfonamides Employed in Urinary Tract Infections.
- Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies. PubMed.
- FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Biorelevant.com.
- Solubility of Amino Acids: Influence of the pH value.
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics. (2024).
- Determination of Water Solubility Using the Shake Flask Method. (2018).
- ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency (EMA).
- Amines as Nucleophiles. (2021). Chemistry LibreTexts.
- Critical review: Significance of Force degrad
- Solubility and pH of amines.
- The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. American Pharmaceutical Review.
- Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium. (2014).
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
- Sulfonamide. Wikipedia.
- Q1 Stability Testing of Drug Substances and Drug Products.
- Solubility of the tested drugs in (A) FaSSIF, and in (B) FeSSIF.
- Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1. (2015). PubMed.
- Advanced Properties of Amines. (2023). Chemistry LibreTexts.
- Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chrom
- Structures and physico-chemical properties of the sulfonamide antibiotics under investigation.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Quality Guidelines.
- Dissolution Media Simulating Fasted and Fed St
- Sulfonamides: Structure, SAR, Mechanism of action and Resistance. (2022). YouTube.
- How does pH affect water solubility of organic acids (or acids in general)?. (2012). Reddit.
- Analytical Techniques In Stability Testing. (2025).
- Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024).
- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society.
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. issr.edu.kh [issr.edu.kh]
- 11. reddit.com [reddit.com]
- 12. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bioassaysys.com [bioassaysys.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. biorelevant.com [biorelevant.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. sepscience.com [sepscience.com]
- 19. biorelevant.com [biorelevant.com]
- 20. pharmtech.com [pharmtech.com]
- 21. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
